4,5-Bis(benzyloxy)-6-[(benzyloxy)methyl]oxan-2-OL

Carbohydrate Chemistry Glycosylation Stereoselectivity

4,5-Bis(benzyloxy)-6-[(benzyloxy)methyl]oxan-2-OL, commonly cataloged as 3,4,6-tri-O-benzyl-2-deoxy-D-glucopyranose (CAS 132732-60-6), is a per-O-benzylated 2-deoxy-D-glucose derivative bearing a free anomeric hemiacetal (C1-OH). It serves as a pivotal chiral building block for stereoselective synthesis of 2-deoxy-α-glycosides, a substructure found in numerous bioactive natural products and pharmaceutical candidates.

Molecular Formula C27H30O5
Molecular Weight 434.5 g/mol
Cat. No. B12506611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Bis(benzyloxy)-6-[(benzyloxy)methyl]oxan-2-OL
Molecular FormulaC27H30O5
Molecular Weight434.5 g/mol
Structural Identifiers
SMILESC1C(C(C(OC1O)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
InChIInChI=1S/C27H30O5/c28-26-16-24(30-18-22-12-6-2-7-13-22)27(31-19-23-14-8-3-9-15-23)25(32-26)20-29-17-21-10-4-1-5-11-21/h1-15,24-28H,16-20H2
InChIKeyPDGHLARNGSMEJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 4,5-Bis(benzyloxy)-6-[(benzyloxy)methyl]oxan-2-OL (2-Deoxy-3,4,6-tri-O-benzyl-D-glucopyranose) Matters for Procurement


4,5-Bis(benzyloxy)-6-[(benzyloxy)methyl]oxan-2-OL, commonly cataloged as 3,4,6-tri-O-benzyl-2-deoxy-D-glucopyranose (CAS 132732-60-6), is a per-O-benzylated 2-deoxy-D-glucose derivative bearing a free anomeric hemiacetal (C1-OH) . It serves as a pivotal chiral building block for stereoselective synthesis of 2-deoxy-α-glycosides, a substructure found in numerous bioactive natural products and pharmaceutical candidates [1]. Unlike its unsaturated glycal analog (tribenzyl-D-glucal, CAS 55628-54-1) which lacks the C1 hydroxyl, this compound is directly convertible into varied glycosyl donors (imidates, fluorides, phosphites) without additional oxidation or ring-opening steps [2]. Its three benzyl ether protecting groups confer stability toward acidic and basic conditions while enabling orthogonal deprotection via hydrogenolysis [3].

Direct glycosyl donor precursor — free anomeric hemiacetal converts to imidates/fluorides without extra oxidation.
Orthogonal benzyl protection — acid/base stable ethers removable by hydrogenolysis enable sequential deprotection.
Tunable stereoselectivity — balanced α/β mixtures support preparative separation of both anomers.

Why Generic Substitution Fails for 4,5-Bis(benzyloxy)-6-[(benzyloxy)methyl]oxan-2-OL


Structurally analogous 2-deoxy sugars cannot be casually interchanged because the protecting group pattern dictates both the stereochemical outcome of glycosylation and the downstream deprotection strategy. Per-O-benzylated donors produce α/β anomer mixtures (~2:1 ratio), whereas 3-O-acetylated donors give predominantly α-anomers (up to 4:1) due to remote anchimeric assistance . Acetyl-protected analogs are also labile under acidic or basic glycosylation conditions, while benzyl ethers remain intact through a broad pH range, enabling orthogonal deprotection sequences [1]. Replacing the target compound with tribenzyl-D-glucal introduces an additional oxirane formation step and alters the donor activation profile, which directly impacts coupling yields and stereoselectivity in multi-step oligosaccharide assembly [2].

This compound
Per-O-benzylated hemiacetal; tunable α/β ratio, orthogonal deprotection stability.
3-O-Acetylated analog
α-favoring (~4:1) due to anchimeric assistance; base/acid-labile, limits orthogonal deprotection strategies.
This compound
Direct donor formation from free anomeric OH; no extra synthetic steps.
Tribenzyl-D-glucal
Requires epoxidation/opening (≥2 extra steps), altering donor activation profile and coupling efficiency.

Quantitative Comparator Evidence for 4,5-Bis(benzyloxy)-6-[(benzyloxy)methyl]oxan-2-OL in Scientific Selection


Stereoselectivity Control: Per-O-Benzylated vs. 3-O-Acetylated Donors in Glycosylation

In a direct head-to-head study, glycosylation with a per-O-benzylated D-gluco donor (derived from the target compound) yielded an α/β anomer ratio of 2:1 (95% yield), while the corresponding 3-O-acetylated donor gave a 4:1 α/β ratio under identical reaction conditions (AgOTf, CH2Cl2, rt) . This demonstrates that the target compound's benzyl protection pattern provides tunable stereoselectivity—useful when a mixture of anomers is required for subsequent separation or when orthogonal deprotection is planned .

Stereoselectivity Control
Data to verify
α/β 2:1 (95% yield) vs 3-O-Ac donor α/β 4:1
Supports choice of benzyl protection for balanced anomer mixture.
Head-to-head comparison reported; source not cited.
Carbohydrate Chemistry Glycosylation Stereoselectivity

Orthogonal Deprotection: Benzyl Ether vs. Acetyl Ester Stability in Global Deprotection

A comprehensive review of global deprotection challenges in oligosaccharide synthesis reports that hydrogenolysis of benzyl groups and saponification of acetyl esters are operationally orthogonal processes, each with distinct sensitivity profiles [1]. Benzyl ethers are stable to acidic (e.g., Lewis acids in glycosylation) and mildly basic conditions, whereas acetyl esters are hydrolyzed by strong acids and bases [1]. This orthogonality is critical in complex multi-step syntheses where selective deprotection is required.

Orthogonal Deprotection
Class-level
Benzyl ethers: H2/Pd-C stable to acid/base; Acetyl esters: NaOMe/MeOH labile
Enables sequential deprotection in complex oligosaccharide routes.
Review-based class-level comparison; orthogonal reactivity established.
Carbohydrate Chemistry Protecting Group Strategy Global Deprotection

Glycosylation Yields under Neutral Conditions: Per-O-Benzylated 2-Deoxy Glucose

Under neutral activation conditions (0.1 M LiClO4 in diethyl ether), 3,4,6-tri-O-benzyl-2-deoxy-D-glucopyranosyl α-imidate (prepared from the target compound) gave the highest yields among tested donors for the synthesis of 2-deoxy glycosides [1]. Although a direct head-to-head comparison with acetyl-protected imidates is not reported in the same study, the review literature indicates that acetyl groups are compromised under Lewis acidic glycosylation conditions, making benzyl-protected donors the preferred choice for acid-sensitive substrates .

Neutral-Condition Glycosylation
Reported
Highest yields with α-imidate in 0.1 M LiClO4/Et2O
Expands scope to acid-sensitive acceptors without Lewis acid side reactions.
Cross-study comparable; no direct acetyl donor data under identical conditions.
Carbohydrate Chemistry Glycosylation Neutral Conditions

Commercial Purity and Stereochemical Integrity vs. Tribenzyl-D-glucal

The target compound (CAS 132732-60-6) is commercially supplied as a single stereoisomer (4R,5S,6R) with a minimum purity of 98.0% (HPLC) and a melting point of 103–107 °C . Its closest unsaturated analog, tri-O-benzyl-D-glucal (CAS 55628-54-1), is offered at ≥95.0% purity (HPLC) with a lower melting point of 55–59 °C and a specific rotation of -2.0 to -5.5° (c=2.5, CH3CN) . The higher purity, defined stereochemistry, and distinct physical properties of the target compound reduce batch-to-batch variability in critical glycosylation steps.

Purity & Stereochemical Integrity
Data to verify
≥98% HPLC, mp 103–107 °C (this compound) vs ≥95%, mp 55–59 °C (glucal)
Higher purity and defined (4R,5S,6R) reduce batch variability in glycosylation.
Commercial analytical data; supplier source not specified.
Carbohydrate Chemistry Chemical Purity Procurement

Direct Donor Precursor Capability vs. Tribenzyl-D-glucal

The free anomeric hydroxyl of the target compound enables direct conversion to trichloroacetimidate, fluoride, or phosphite donors without additional synthetic steps [1]. In contrast, tribenzyl-D-glucal (an unsaturated glycal) requires epoxidation with dimethyldioxirane and subsequent opening to introduce the C1 hydroxyl before donor formation [2]. This additional step can reduce overall efficiency; for example, the DMDO epoxidation of tribenzyl-D-glucal has been performed on multi-gram scale but necessitates careful control of biphasic conditions (CH2Cl2/aqueous NaHCO3) [2].

Synthetic Step Efficiency
Class-level
0 extra steps (this compound) vs 2 extra steps (tribenzyl-D-glucal)
Fewer steps reduce time and yield losses in donor preparation.
Class-level inference from literature protocols; direct comparative study not cited.
Carbohydrate Chemistry Glycosyl Donor Procurement

Optimal Application Scenarios for 4,5-Bis(benzyloxy)-6-[(benzyloxy)methyl]oxan-2-OL Based on Comparative Evidence


Synthesis of 2-Deoxy-α-D-glucopyranoside Libraries with Controlled Anomer Ratios

The compound serves as an ideal starting material for generating glycosyl imidates or fluorides that deliver α/β mixtures (~2:1) for preparative separation of both anomers . In medicinal chemistry programs requiring both α- and β-linked 2-deoxy glycosides for SAR studies, this balanced stereoselectivity maximizes the yield of each anomer in a single reaction, whereas 3-O-acetylated donors would heavily favor the α-anomer and limit access to the β-isomer .

Multi-Step Oligosaccharide Synthesis Requiring Orthogonal Deprotection

When oligosaccharide targets contain both base-sensitive (e.g., acyl groups) and hydrogenolysis-sensitive functionalities, the benzyl-protected 2-deoxy sugar enables sequential deprotection: benzyl groups can be removed via hydrogenolysis without affecting O-acyl protecting groups, which can be later cleaved by mild saponification [1]. This orthogonal strategy is essential for the synthesis of complex glycans such as glycosaminoglycan fragments and O-glycopeptides.

Glycosylation of Acid-Sensitive Aglycones under Neutral Conditions

The compound-derived imidate or fluoride can be activated in 0.1 M LiClO4/Et2O without strong Lewis acids, enabling glycosylation of acid-labile acceptors (e.g., enol ethers, silylated terpenes, or biomolecules) [2]. This neutral protocol avoids side reactions that would occur with acetyl-protected donors under standard Lewis acid-promoted conditions, thereby preserving the structural integrity of sensitive substrates.

High-Purity Building Block for Automated Oligosaccharide Assembly

With ≥98% purity and defined (4R,5S,6R) stereochemistry, the target compound meets the stringent quality requirements for automated solid-phase oligosaccharide synthesizers, where batch-to-batch consistency is critical for reproducible coupling cycles . The lower purity (≥95%) and variable optical rotation of tribenzyl-D-glucal introduce additional uncertainty that can compromise automated assembly yields and product homogeneity .

Application
Selection Property
Validation Focus
Synthesis of 2-deoxy glycoside libraries with controlled anomer ratios
Tunable α/β ratio via benzyl protection
Anomer separation efficiency and glycosylation yield
Multi-step oligosaccharide synthesis requiring orthogonal deprotection
Benzyl ether orthogonal stability
Sequential hydrogenolysis/saponification without side reactions
Glycosylation of acid-sensitive substrates under neutral conditions
Neutral-condition activation
Acid-sensitive substrate integrity and coupling efficiency
High-purity building block for automated oligosaccharide assembly
Consistent purity and stereochemistry
Reproducible coupling cycles and product homogeneity
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